molecular formula C13H13N5OS2 B2989721 4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide CAS No. 2319718-98-2

4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide

Cat. No.: B2989721
CAS No.: 2319718-98-2
M. Wt: 319.4
InChI Key: QTWQLPIBYBAYEJ-UHFFFAOYSA-N
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Description

4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide is a novel synthetic compound designed for advanced pharmacological and microbiological research. It features a hybrid molecular structure incorporating two privileged pharmacophores: a 1,3,4-thiadiazole ring and a pyrazole ring, linked by a carboxamide group and further functionalized with a thiophene moiety. This strategic design is based on established structure-activity relationships, where such hybrids have demonstrated significant and broad-spectrum biological activities. Compounds containing the 1,3,4-thiadiazole core are extensively reported in scientific literature for their potent antibacterial and anti-inflammatory properties . Specifically, thiadiazole-carboxamide derivatives have shown promising activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus , and have demonstrated efficacy in inhibiting protein denaturation, a key mechanism in the anti-inflammatory assay . Furthermore, the integration of the thiophene ring, a scaffold present in a wide range of therapeutic agents, is known to enhance bioactive properties and has been investigated for its potential in anticancer agent development . The precise mechanism of action for this specific compound is a subject of ongoing research, but related molecules are known to interact with critical biological targets such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), which are essential for bacterial folate synthesis . This makes it a compelling candidate for research into new anti-infective strategies, particularly against multidrug-resistant bacterial strains. Researchers will find this compound highly valuable for projects aimed at developing new antimicrobial and anti-inflammatory agents, as well as for fundamental studies in medicinal chemistry exploring the synergistic effects of hybrid heterocyclic systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-8-12(21-17-15-8)13(19)14-7-9-6-10(16-18(9)2)11-4-3-5-20-11/h3-6H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQLPIBYBAYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity through various studies, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for enhancing biological interactions. The presence of the carboxamide group further contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer properties. For instance, 1,3,4-thiadiazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanisms often involve:

  • Inhibition of DNA/RNA synthesis : Thiadiazoles can interfere with nucleic acid synthesis, disrupting cell division.
  • Kinase inhibition : They may inhibit key kinases involved in cancer progression.

Case Studies

  • In Vitro Studies : A study reported that derivatives with similar structures to 4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide exhibited cytotoxic effects against HepG2 and A549 cell lines, with IC50 values indicating potent activity (IC50 = 4.37 ± 0.7 μM for HepG2) .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in tumorigenesis, providing insights into their mechanism of action .

Comparative Biological Activity

The following table summarizes the biological activities reported for various thiadiazole derivatives, including the compound :

Compound NameStructure TypeNotable Activities
4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamideThiadiazoleAnticancer, antimicrobial
3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamideThiadiazoleAntimicrobial, anti-inflammatory
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesThiadiazoleAntitumor (IC50 = 4.37 μM)

The anticancer effects of thiadiazoles are attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis.
  • Tubulin Interaction : Some thiadiazoles disrupt microtubule dynamics by binding to tubulin.
  • Phosphorylation Inhibition : Inhibition of phosphorylation processes critical for cancer cell survival.

Comparison with Similar Compounds

Pyridine-Substituted Analog: 4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide

Structural Differences :

  • The thiophen-2-yl group in the target compound is replaced with a pyridin-2-yl group in this analog (Figure 1).
  • Molecular Formula : Target compound: C₁₃H₁₃N₅OS₂ (calculated molecular weight: 319.4 g/mol); Pyridine analog: C₁₄H₁₄N₆OS (314.37 g/mol) .

Functional Implications :

  • Bioactivity : Pyridine derivatives often exhibit improved pharmacokinetic profiles due to increased polarity, while thiophene’s electron-rich nature may enhance interactions with hydrophobic targets.

Synthesis :
Both compounds likely share synthetic routes involving:

Thiadiazole core formation via cyclization of thiosemicarbazides or related precursors .

Amide coupling between carboxylic acid intermediates and substituted pyrazolylmethylamines using coupling reagents like HATU or EDCI .

4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamide Derivatives

Structural Differences :

  • Core heterocycle: Thiazole (sulfur and nitrogen at positions 1 and 3) vs. thiadiazole (two nitrogens and one sulfur at positions 1, 2, and 4).
  • Substitution pattern: Pyridinyl at position 2 of the thiazole vs. pyrazolylmethyl-thiophene in the target compound .

Functional Implications :

  • Reactivity : Thiadiazoles are more electron-deficient, favoring nucleophilic aromatic substitution, while thiazoles participate in electrophilic reactions.
  • Biological Activity : Thiazole carboxamides are reported as kinase inhibitors or antimicrobial agents , whereas thiadiazoles are associated with broader antitumor activity .

Pyrimidine-Thiazole Carboxamides

Example: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine . Structural Differences:

  • Pyrimidine-thiazole core vs. thiadiazole-pyrazole.
  • Substituents include morpholinosulfonyl and phenyl groups.

Functional Implications :

  • Target Selectivity : The pyrimidine-thiazole hybrid may target kinases or enzymes with larger active sites, while the compact thiadiazole-pyrazole system could interact with narrower binding pockets.
  • Synthetic Complexity : Multi-step coupling and sulfonation reactions are required for pyrimidine-thiazole derivatives , whereas thiadiazole synthesis is often more straightforward .

1,3,4-Thiadiazole Derivatives with Broad Bioactivity

Examples: Antimicrobial and antitumor thiadiazoles (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) . Structural Differences:

  • Substituents vary (e.g., trichloroethyl groups), but all retain the 1,3,4-thiadiazole core.

Functional Implications :

  • Activity Trends : Antitumor activity correlates with electron-withdrawing substituents (e.g., nitro or halogens), while antimicrobial activity is enhanced by hydrophobic groups (e.g., phenyl or thiophene) .
  • Synthesis : Cyclization using iodine and triethylamine is common for thiadiazole formation , contrasting with the coupling-dominated routes of thiazole derivatives .

Tabulated Comparison of Key Compounds

Parameter Target Compound Pyridine Analog Thiazole Carboxamide Pyrimidine-Thiazole
Core Structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole Thiazole Pyrimidine-thiazole
Substituents Thiophen-2-yl, methylpyrazole Pyridin-2-yl, methylpyrazole Pyridinyl, methyl Morpholinosulfonyl, phenyl
Molecular Formula C₁₃H₁₃N₅OS₂ C₁₄H₁₄N₆OS C₁₀H₁₀N₄OS (example) C₁₆H₁₅N₆OS (example)
Molecular Weight (g/mol) 319.4 (calculated) 314.37 ~250–300 (estimated) 436.16 (reported)
Key Bioactivity Hypothesized antitumor/antimicrobial Not reported Kinase inhibition Kinase/enzyme inhibition
Synthetic Route Cyclization + amide coupling Amide coupling Hydrolysis + coupling Multi-step coupling/sulfonation

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